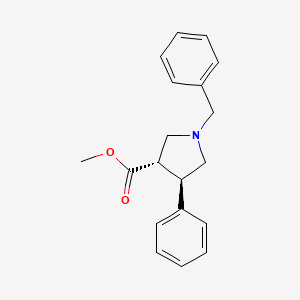

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate” is a chemical compound with the IUPAC name “methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate”. It has a molecular weight of 295.38 .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

- Antidepressant Potential : Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate exhibits structural features similar to certain antidepressant drugs. Researchers explore its potential as a novel antidepressant agent by studying its interactions with neurotransmitter receptors .

- Neuroprotective Effects : Investigations suggest that this compound may have neuroprotective properties. It could play a role in preventing or mitigating neurodegenerative diseases .

- Building Block for Peptide Mimetics : Researchers use Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate as a building block in the synthesis of peptide mimetics. These mimetics mimic the structure and function of peptides, aiding drug design and development .

- Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis. It serves as a precursor for creating other chiral molecules .

- Dopamine Receptor Ligand : Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate interacts with dopamine receptors. Researchers investigate its binding affinity and selectivity, which could inform drug design targeting these receptors .

- Enzyme Inhibitors : Scientists explore its potential as an enzyme inhibitor. By understanding its interactions with specific enzymes, they aim to develop therapeutic agents for various diseases .

- Surface Modification : Researchers use this compound for surface modification of materials. It can enhance adhesion, alter surface properties, and improve compatibility in applications like coatings and adhesives .

- Quantum Mechanical Studies : Computational chemists employ Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate in quantum mechanical calculations. These studies provide insights into its electronic structure, stability, and reactivity .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Transformations

Pharmacology and Receptor Studies

Chemical Biology and Enzyme Inhibition

Materials Science and Surface Chemistry

Computational Chemistry and Molecular Modeling

Safety and Hazards

The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOILEULVFQPKE-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953798.png)

![{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid](/img/structure/B7953802.png)

![{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953807.png)

![[3-(Morpholine-4-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953812.png)

![{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953813.png)

![[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953814.png)

![[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953820.png)

![{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953832.png)

![[4-(4-Benzylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7953844.png)